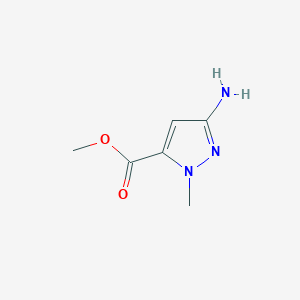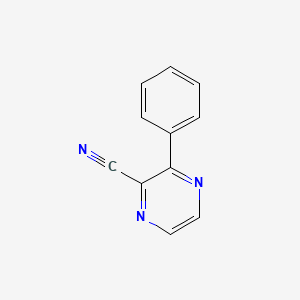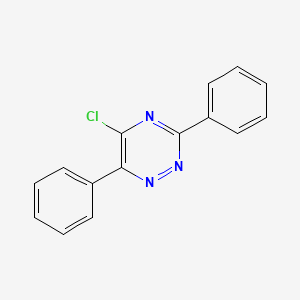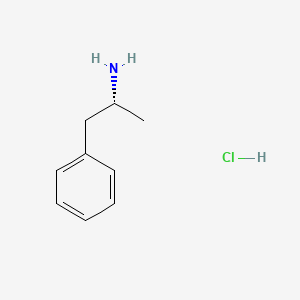
Levamfetamine hydrochloride
概要
説明
Dextroamphetamine is a potent central nervous system stimulant and the dextrorotatory enantiomer of amphetamine . It is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . Additionally, it is used as an athletic performance enhancer, cognitive enhancer, and recreationally as an aphrodisiac and euphoriant .
準備方法
Synthetic Routes and Reaction Conditions: Dextroamphetamine can be synthesized starting from D-phenylalanine. The synthesis involves several steps, including the reduction of the amino acid to the corresponding amine, followed by resolution to obtain the desired enantiomer . The reaction sequence proceeds through three intermediates, ensuring the absolute configuration of the asymmetric carbon atom is maintained .
Industrial Production Methods: Industrial production of dextroamphetamine involves chiral resolution techniques to isolate the desired enantiomer. Techniques such as recrystallization and chromatography are employed to refine the compound to meet pharmaceutical-grade standards .
化学反応の分析
反応の種類: デキストロアンフェタミンは、以下を含むさまざまな化学反応を起こします。
酸化: デキストロアンフェタミンは、ベンジルメチルケトンを生成するために酸化できます。
還元: デキストロアンフェタミンの還元により、フェニルプロパノールアミンが生成されます。
置換: 置換反応はアミン基で起こることができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に使用されます。
主な生成物:
酸化: ベンジルメチルケトン。
還元: フェニルプロパノールアミン。
置換: さまざまな置換アンフェタミン。
4. 科学研究での応用
デキストロアンフェタミンは、幅広い科学研究に応用されています。
化学: キラル分解とエナンチオマー純度の研究における参照化合物として使用されています。
生物学: 神経伝達物質の放出と取り込みへの影響について調査されています。
医学: ADHDおよびナルコレプシーの治療における治療効果について広く研究されています.
産業: 性能向上薬や認知増強剤の開発に使用されています。
科学的研究の応用
Dextroamphetamine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Extensively studied for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the development of performance-enhancing drugs and cognitive enhancers.
作用機序
デキストロアンフェタミンは、神経終末の貯蔵部位からドーパミン、ノルエピネフリン、セロトニンなどのモノアミン神経伝達物質の放出を増加させることでその効果を発揮します . また、これらの神経伝達物質の再取り込みを阻害し、シナプス間隙における濃度を増加させます . この化合物は、トレースアミン関連受容体1(TAAR1)および小胞性モノアミン輸送体2(VMAT2)に作用し、神経伝達物質の放出を促進します .
類似の化合物:
レボアンフェタミン: デキストロアンフェタミンと比較して、中枢神経系への影響が弱いアンフェタミンのレボ回転異性体.
メタンフェタミン: 構造的に類似した化合物で、メチル基が1つ追加されており、効力が向上し、乱用の可能性が高くなっています.
メチルフェニデート: ADHDの治療に使用される別の中枢神経刺激薬で、ドーパミン再取り込み阻害による別の作用機序を持っています.
デキストロアンフェタミンの独自性: デキストロアンフェタミンは、ADHDおよびナルコレプシーの治療における高い効力と有効性により、ユニークです。 TAAR1およびVMAT2への特異的な作用は、他の刺激薬と区別され、より標的を絞った治療効果を提供します .
類似化合物との比較
Levoamphetamine: The levorotatory enantiomer of amphetamine, which has less pronounced central nervous system effects compared to dextroamphetamine.
Methamphetamine: A structurally similar compound with an additional methyl group, leading to increased potency and higher potential for abuse.
Methylphenidate: Another central nervous system stimulant used to treat ADHD, with a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness of Dextroamphetamine: Dextroamphetamine is unique due to its high potency and efficacy in treating ADHD and narcolepsy. Its specific action on TAAR1 and VMAT2 distinguishes it from other stimulants, providing a more targeted therapeutic effect .
特性
Key on ui mechanism of action |
The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts. |
|---|---|
CAS番号 |
41820-21-7 |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
(2S)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 |
InChIキー |
KWTSXDURSIMDCE-QMMMGPOBSA-N |
SMILES |
CC(CC1=CC=CC=C1)N.Cl |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(CC1=CC=CC=C1)N |
沸点 |
203.5 °C BP: 80 °C at 1.6 kPa |
Color/Form |
Colorless liquid Oil |
密度 |
0.949 g/cu cm at 15 °C |
melting_point |
27.5 °C < 25 °C |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic |
溶解性 |
Moderately Soluble Slightly soluble in water Soluble in ethanol, ether 1.74e+00 g/L |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


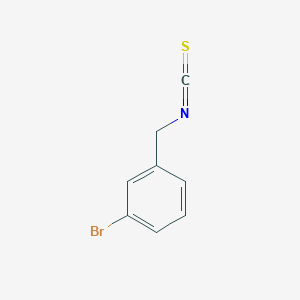
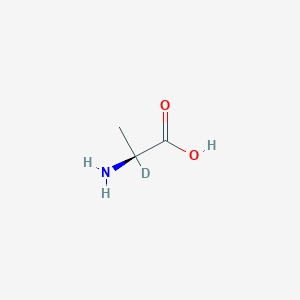
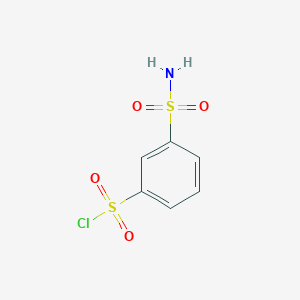
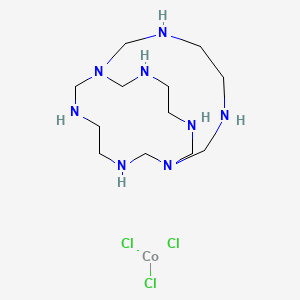
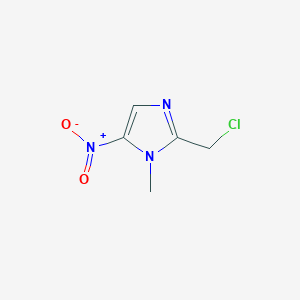
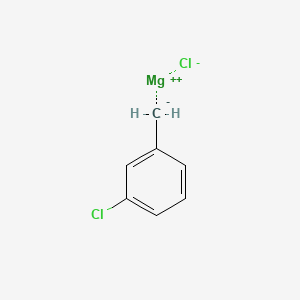
![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
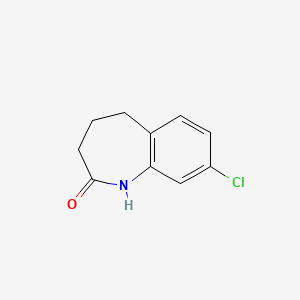
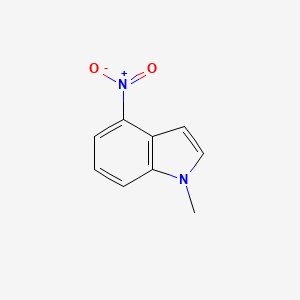
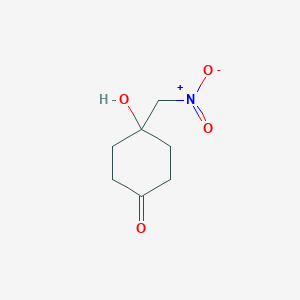
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
